molecular formula C27H27N3O2S B2357800 N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 851715-30-5

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

Cat. No. B2357800
CAS RN: 851715-30-5
M. Wt: 457.59
InChI Key: ZBNXRFWGPAEZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 457.59. Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.

Scientific Research Applications

Crystal Structure and Biological Studies

  • Research on benzamide derivatives, including 4,5-dihydro-1,3,4-oxadiazole-2-thiones and similar compounds, revealed their potential in crystallography and biological applications. These compounds were synthesized and characterized by spectral studies and X-ray diffraction, indicating their utility in understanding molecular structures and interactions. Notably, they exhibited promising antibacterial and antioxidant activities (Subbulakshmi N. Karanth et al., 2019) Chemical Data Collections.

Green Synthesis and Chemical Reactions

  • The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, through environmentally friendly methods, demonstrated the possibility of efficient and sustainable production of related benzamide compounds. This synthesis adheres to green chemistry principles and yields nearly quantitative results (V. Horishny & V. Matiychuk, 2020) Russian Journal of Organic Chemistry.

Electrophysiological Activity in Cardiac Applications

  • Studies on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides revealed their potential as class III agents in cardiac applications. These compounds exhibited comparable potency to established class III agents in vitro, suggesting their viability in cardiac arrhythmia treatment (T. K. Morgan et al., 1990) Journal of medicinal chemistry.

NO Production Inhibitory Compounds

  • Benzamide derivatives have been identified as potential inhibitors of nitric oxide production. Isolated from Limonia acidissima, these compounds showed promising activity in inhibiting NO production in microglia cells (Ki Hyun Kim et al., 2009) Planta medica.

Synthesis for Agonist Applications

  • A scalable and straightforward synthesis process for benzothiophene as a GPR52 agonist was developed. This process, involving hemithioindigo derivatives, has applications in synthesizing agonists for specific receptors (Naohiro Fukuda & T. Ikemoto, 2015) Synthesis.

Cytotoxicity in Melanoma Treatment

  • N-(2-(diethylamino)ethyl)benzamides, a type of benzamide derivative, have shown selective cytotoxicity against melanotic melanoma. This discovery is significant for targeted drug delivery in melanoma therapy, with various derivatives showing enhanced efficacy compared to standard treatments (Markus Wolf et al., 2004) Melanoma Research.

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which is not provided for this compound .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research and applications involving this compound are not specified in the available resources. Future directions could include further studies to understand its properties, potential uses, and safety implications .

properties

IUPAC Name

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-2-20-12-14-22(15-13-20)29-26(31)19-33-25-18-30(24-11-7-6-10-23(24)25)17-16-28-27(32)21-8-4-3-5-9-21/h3-15,18H,2,16-17,19H2,1H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNXRFWGPAEZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.